Ethyl 2-Ethynylthiazole-5-carboxylate
CAS No.:
Cat. No.: VC18349810
Molecular Formula: C8H7NO2S
Molecular Weight: 181.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H7NO2S |
|---|---|
| Molecular Weight | 181.21 g/mol |
| IUPAC Name | ethyl 2-ethynyl-1,3-thiazole-5-carboxylate |
| Standard InChI | InChI=1S/C8H7NO2S/c1-3-7-9-5-6(12-7)8(10)11-4-2/h1,5H,4H2,2H3 |
| Standard InChI Key | CRAWQMWIRZAETQ-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CN=C(S1)C#C |
Introduction
Structural and Chemical Characteristics
The thiazole core consists of a five-membered ring containing nitrogen and sulfur atoms at positions 1 and 3, respectively. Substitutions at the 2- and 5-positions influence electronic and steric properties significantly. In ethyl 2-ethynylthiazole-5-carboxylate, the ethynyl group (–C≡CH) introduces sp-hybridized carbon atoms, enhancing reactivity for click chemistry or cross-coupling reactions. The ethyl ester at position 5 modulates solubility and serves as a precursor for hydrolysis to carboxylic acids.
Comparative Analysis of Thiazole Carboxylates
Synthetic Pathways and Challenges
While no direct synthesis of ethyl 2-ethynylthiazole-5-carboxylate is documented, analogous methods for related thiazoles suggest plausible routes. For example, ethyl 2-methylthiazole-5-carboxylate is synthesized via cyclization of ethyl 2-chloroacetoacetate with thiourea in ethanol under basic conditions . Adapting this approach, replacing methyl groups with ethynyl precursors could yield the target compound.
Hypothetical Synthesis
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Cyclization Reaction: Ethyl 2-ethynylacetoacetate could react with thiourea in the presence of sodium carbonate, analogous to the method in .
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Post-Functionalization: Introducing the ethynyl group via Sonogashira coupling to a preformed thiazole intermediate.
Key challenges include stabilizing the ethynyl group during synthesis and avoiding side reactions such as alkyne polymerization.
Physicochemical Properties
Predicted properties for ethyl 2-ethynylthiazole-5-carboxylate, based on computational models and structural analogs, include:
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Molecular Formula: C₈H₇NO₂S
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Molecular Weight: 181.21 g/mol
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Solubility: Moderate in polar aprotic solvents (e.g., DMF, DMSO) due to the ester group .
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Reactivity: Ethynyl group susceptible to Huisgen cycloaddition (click chemistry).
Experimental validation is required, as existing data for similar compounds (e.g., melting points of 172–173°C for ethyl 2-amino-4-methylthiazole-5-carboxylate ) cannot be extrapolated directly.
Research Gaps and Future Directions
The absence of peer-reviewed studies on ethyl 2-ethynylthiazole-5-carboxylate highlights critical gaps:
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